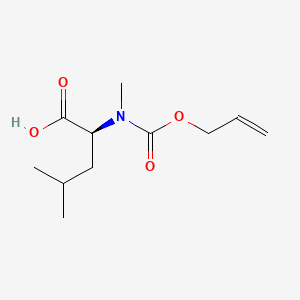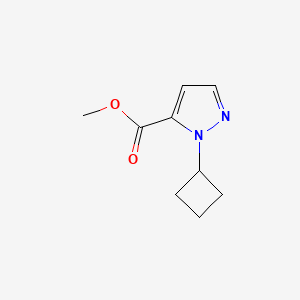![molecular formula C11H15FO4 B13518454 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of Functional Groups: The ethoxycarbonyl and fluorine groups are introduced through subsequent reactions. For instance, the ethoxycarbonyl group can be added via esterification, while the fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow chemistry might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Hydrolysis: The corresponding carboxylic acid.
Oxidation/Reduction: Compounds with altered oxidation states or functional groups.
Scientific Research Applications
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or cellular processes.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals or intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluorospiro[3.3]heptane-2-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and chemical behavior.
Uniqueness
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the combination of the spirocyclic core, the ethoxycarbonyl group, and the fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15FO4 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-ethoxycarbonyl-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H15FO4/c1-2-16-9(15)11(8(13)14)5-10(6-11)3-7(12)4-10/h7H,2-6H2,1H3,(H,13,14) |
InChI Key |
TWNKONLJOMZHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)









![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
